7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine

Lipophilicity Drug-likeness Membrane permeability

7-Bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine (CAS 1626336-36-4) is a synthetic 3-aminoindazole derivative bearing a 7-bromo substituent, an N1-methyl group, and an N-(2,2-difluoroethyl) side chain. The indazole core is recognized as a privileged scaffold in kinase inhibitor drug discovery, serving as a hinge-binding motif in numerous clinical and preclinical candidates.

Molecular Formula C10H10BrF2N3
Molecular Weight 290.11 g/mol
Cat. No. B12846757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine
Molecular FormulaC10H10BrF2N3
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Br)C(=N1)NCC(F)F
InChIInChI=1S/C10H10BrF2N3/c1-16-9-6(3-2-4-7(9)11)10(15-16)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15)
InChIKeyGUNXNUDWHQGMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine: A Structurally Differentiated 3-Aminoindazole Building Block for Kinase-Targeted Library Synthesis


7-Bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine (CAS 1626336-36-4) is a synthetic 3-aminoindazole derivative bearing a 7-bromo substituent, an N1-methyl group, and an N-(2,2-difluoroethyl) side chain . The indazole core is recognized as a privileged scaffold in kinase inhibitor drug discovery, serving as a hinge-binding motif in numerous clinical and preclinical candidates [1]. The concurrent presence of a lipophilic bromine atom, a methyl cap, and a metabolically resilient difluoroethylamine moiety distinguishes this compound from simpler 3-aminoindazole building blocks, positioning it as an advanced intermediate for structure–activity relationship (SAR) exploration of kinase targets, particularly within programs seeking balanced lipophilicity and enhanced metabolic stability.

Why 7-Bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine Cannot Be Replaced by Common 3-Aminoindazole Analogs in Lead Optimization


Substituting this compound with a simpler 3-aminoindazole analog (e.g., 7-bromo-1-methyl-1H-indazol-3-amine lacking the difluoroethyl group) fundamentally alters three critical physicochemical parameters that govern downstream pharmacokinetic performance. The N-(2,2-difluoroethyl) substituent increases lipophilicity by approximately 1.4 log P units versus the non-fluorinated analog and introduces a difluoroethylamine motif that functions as a metabolically stable amide isostere . The 2,2-difluoroethyl group is recognized in medicinal chemistry as a lipophilic hydrogen-bond donor that resists oxidative N-dealkylation, a common metabolic liability of conventional alkylamines [1]. Therefore, replacing this compound with a des-fluoroethyl or differently substituted analog during SAR campaigns will confound structure–property relationship (SPR) analysis, potentially obscuring true potency trends and misleading multiparameter optimization efforts.

Quantitative Differentiation Evidence: 7-Bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: N-(2,2-Difluoroethyl) Substitution Increases LogP by 1.1–1.4 Units Relative to Non-Fluorinated and Regioisomeric Analogs

The target compound exhibits a computed LogP value of 3.01, which is 1.36 log units higher than that of 1-(2,2-difluoroethyl)-1H-indazol-3-amine (LogP 1.65), the analog lacking the 7-bromo and N1-methyl substituents . Compared to the 5-bromo regioisomer (XLogP3 1.9) and the 6-bromo regioisomer (LogP 2.09), the target compound is 1.11 and 0.92 log units more lipophilic, respectively [1]. This increased lipophilicity is driven synergistically by the 7-bromo atom and the difluoroethyl group, both of which contribute additively to overall hydrophobicity. The LogP value of 3.01 positions this compound within the optimal drug-like lipophilicity range (LogP 1–4) while providing a measurable differentiation window for SAR exploration.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile: The Difluoroethylamine Moiety Preserves Favorable CNS Drug-Like Properties

The target compound has a computed TPSA of 29.85 Ų, with 3 hydrogen-bond acceptors and 1 hydrogen-bond donor . This TPSA value falls well below the widely accepted threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration and is comparable to many CNS-active drugs. In contrast, the 7-bromo-1-methyl-1H-indazol-3-amine analog (without the difluoroethyl group) presents 2 hydrogen-bond donors (the free primary amine) versus 1 for the target compound, and a different hydrogen-bonding capacity (2 acceptors, 1 donor for the 5-bromo regioisomer) [1]. The reduction in H-bond donor count from 2 to 1, achieved by converting the primary amine to a secondary difluoroethylamine, is a recognized strategy for improving membrane permeation while retaining target-binding capacity through the difluoroethyl group's role as a lipophilic hydrogen-bond donor [2].

CNS drug-likeness Blood-brain barrier penetration Physicochemical profiling

Molecular Weight Increment: A 64 Da Mass Shift Introduced by the Difluoroethyl Group Enables Distinct Pharmacokinetic Tuning

The target compound has a molecular weight of 290.11 g/mol (C10H10BrF2N3), which is 64.04 g/mol higher than that of 7-bromo-1-methyl-1H-indazol-3-amine (MW 226.07, C8H8BrN3) . This mass difference corresponds precisely to the CF2CH2 fragment and represents a controlled molecular weight increase that retains the compound below the commonly cited 500 Da drug-likeness threshold. By comparison, 1-(2,2-difluoroethyl)-1H-indazol-3-amine (MW 197.18), which lacks both the bromine and methyl substituents, is 92.93 Da lighter and may have insufficient lipophilicity and target-binding surface area for kinase hinge engagement . The intentional mass increment achieved through the difluoroethyl group allows medicinal chemists to probe the impact of increased molecular volume on target binding and pharmacokinetics without exceeding drug-like property space.

Molecular weight optimization Pharmacokinetics Lead optimization

Bromine Positional Isomerism: 7-Bromo Substitution Confers Distinct Reactivity and Synthetic Utility vs. 5-Bromo and 6-Bromo Analogs

The bromine atom at the 7-position of the indazole ring offers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 5- and 6-bromo regioisomers. Kinetic studies on indazole bromination show that electrophilic aromatic substitution at position 7 is kinetically less favored than at positions 5 and 3 (relative rate coefficients: position 5 = 4.2, position 3 = 2.8, position 7 = 0.4 × 10³ dm³ mol⁻¹ s⁻¹) [1]. This intrinsic lower reactivity at C7 can be advantageous in orthogonal protection/deprotection strategies, where selective functionalization of more reactive positions is required before C7 elaboration. The 7-bromo-1-methyl-1H-indazol-3-amine scaffold has been employed as a key building block in kinase inhibitor synthesis, and its regioselective C7-bromination has been achieved via direct and efficient methods for 4-substituted 1H-indazoles [2]. The target compound, with the 7-bromo group retained and the 3-amine already functionalized with the difluoroethyl group, provides a unique vector for late-stage diversification at C7 via Suzuki–Miyaura, Buchwald–Hartwig, or other metal-catalyzed couplings while preserving the metabolically stabilized 3-amino side chain.

Regioselective synthesis Cross-coupling SAR exploration

Metabolic Stability Advantage of the 2,2-Difluoroethylamine Motif Over Conventional Alkylamines: Class-Level Evidence from Medicinal Chemistry Literature

The 2,2-difluoroethylamine group is a well-established amide isostere and metabolically stabilized alkylamine surrogate in medicinal chemistry. The electron-withdrawing effect of the gem-difluoro substituents reduces the basicity of the adjacent nitrogen (pKa lowering of approximately 1–2 log units compared to ethylamine) and sterically shields the α-carbon from cytochrome P450-mediated oxidative N-dealkylation [1]. In cathepsin K inhibitor programs, replacing a trifluoroethylamine with a difluoroethylamine was shown to increase amine basicity and positively impact log D while maintaining metabolic stability [2]. The difluoroethyl group also mimics the steric and electronic features of a methoxy group, making it a versatile bioisostere [1]. The target compound incorporates this motif directly on the 3-amino position of the indazole scaffold, whereas comparator analogs such as 7-bromo-1-methyl-1H-indazol-3-amine bear an unsubstituted primary amine that is susceptible to rapid oxidative metabolism, acetylation, or glucuronidation, potentially limiting their utility in in vivo pharmacological studies.

Metabolic stability N-dealkylation resistance Amide isostere

Purity Specification and Procurement-Grade Differentiation: 98% Assay vs. 95% Typical for Common Analogs

The target compound is offered at a certified purity of 98% (HPLC) from the primary supplier . This compares favorably to the typical purity specification of 95% for the most closely related analog, 7-bromo-1-methyl-1H-indazol-3-amine, as well as for 5-bromo-1-methyl-1H-indazol-3-amine and 1-(2,2-difluoroethyl)-1H-indazol-3-amine . While a 3% purity differential may appear modest, it represents a meaningful reduction in total impurities that can confound biological assay results: a 95% pure sample may contain up to 5% of uncharacterized impurities, any of which could act as potent off-target modulators at the tested concentration. The 98% specification reduces this potential confounding factor by 60% (from 5% to 2% total impurities), providing greater confidence in SAR interpretation and improved batch-to-batch reproducibility.

Chemical purity Procurement specification Reproducibility

Recommended Application Scenarios for 7-Bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine Based on Differential Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Metabolically Stable Hinge-Binding Fragments

The 1H-indazol-3-amine scaffold is a validated hinge-binding motif in multiple kinase inhibitor chemotypes, including FGFR inhibitors (e.g., compound 7n, FGFR1 IC50 = 15.0 nM) and Bcr-Abl inhibitors [1][2]. The target compound provides this core scaffold pre-functionalized with the metabolically resilient N-(2,2-difluoroethyl) group, allowing medicinal chemistry teams to focus SAR exploration on the C7 vector (via Suzuki coupling of the bromine) without concern for amine-directed Phase I metabolism confounding in vivo PK readouts. The LogP of 3.01 and TPSA of 29.85 support adequate membrane permeability for intracellular kinase target engagement .

CNS-Penetrant Kinase Probe Development Leveraging Favorable TPSA and H-Bond Profile

With a TPSA of 29.85 Ų (well below the <60–70 Ų BBB permeability threshold) and only 1 hydrogen-bond donor, this compound is well-suited as a starting point for CNS-targeted kinase inhibitor programs [1]. The difluoroethyl group's lipophilic hydrogen-bond donor character enhances passive permeability without the metabolic liability of a free NH₂ group. The 7-bromo substituent simultaneously provides a synthetic handle for late-stage diversification to optimize target potency and selectivity while maintaining the CNS-favorable physicochemical profile [2].

Orthogonal Late-Stage Functionalization in Convergent Synthetic Strategies for Complex Inhibitors

The kinetically less reactive 7-bromo position (relative bromination rate coefficient 0.4 vs. 4.2 at position 5) [1] enables chemists to execute selective functionalization at more activated positions of the indazole core while preserving the C7 bromide for a subsequent, deliberate coupling step. The pre-installed N-(2,2-difluoroethyl) group on the 3-amine eliminates the need for a protecting group strategy on this position, reducing synthetic step count. This convergent approach is particularly valuable in the synthesis of multi-substituted indazole kinase inhibitors where regiochemical control is critical [2].

HIV Capsid Inhibitor and Antiviral SAR Programs Requiring Halogenated Indazole Intermediates

Halogenated indazole derivatives featuring difluoroethyl substituents have been implicated in HIV capsid inhibitor development programs, including intermediates structurally related to lenacapavir [1]. The target compound, with its 7-bromo substituent and N-(2,2-difluoroethyl) side chain, shares key structural features with advanced antiviral chemotypes. Procurement of this specific intermediate at 98% purity [2] ensures that subsequent coupling steps in antiviral SAR exploration are not compromised by impurities that could generate confounding antiviral or cytotoxic activity in cell-based HIV replication assays.

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